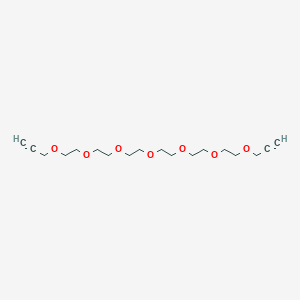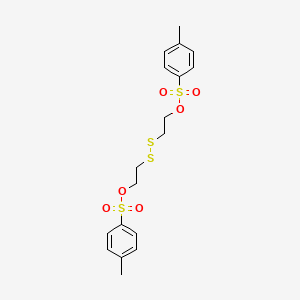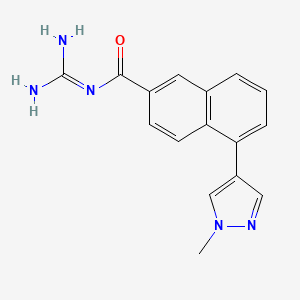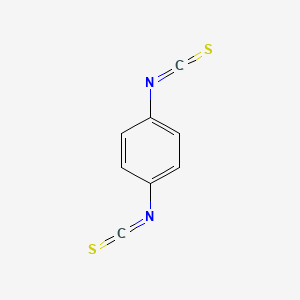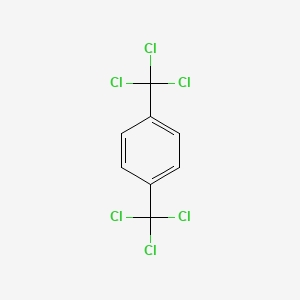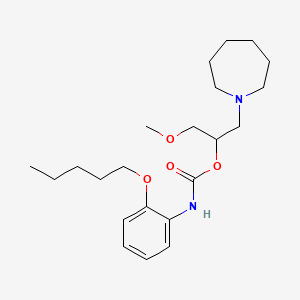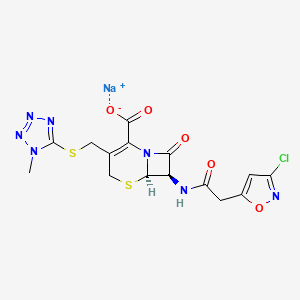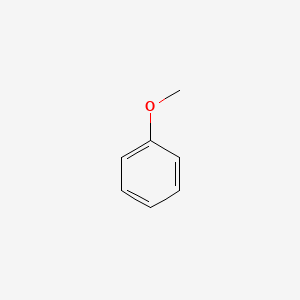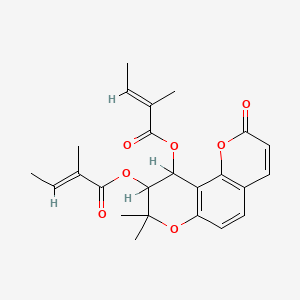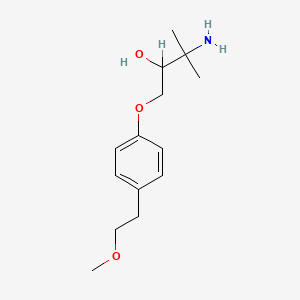
Arnolol
概要
説明
アルノロールは、化学式C14H23NO3 、モル質量253.342 g·mol−1 のベータ遮断薬です . 主に降圧剤として使用され、血圧を下げるのに役立ちます . アルノロールのようなベータ遮断薬は、心臓に対するアドレナリンの影響を遮断することで作用し、心拍数と血圧を下げます。
準備方法
アルノロールはさまざまな方法で合成できます。 一般的な合成経路の1つは、3-(4-アセトアミド)フェノキシ-1,2エポキシプロパン とイソプロピルアミン を炭酸エステルジェミニ界面活性剤の触媒下で反応させる方法です . この方法は、反応時間を短縮し、合成効率を向上させ、高純度の製品を得ることができるため有利です . 工業生産方法では、同様のプロセスがより大規模に行われることが多く、反応条件を最適化して収率と純度を最大限に高めています。
化学反応の分析
アルノロールは、以下を含むいくつかの種類の化学反応を起こします。
酸化: アルノロールは、さまざまな酸化剤を使用して酸化できます。
還元: アルノロールの還元反応はそれほど一般的ではありませんが、特定の条件下で実行できます。
置換: アルノロールは、特に求核置換反応で置換反応を起こす可能性があります。求核置換反応では、官能基が求核剤によって置換されます。
これらの反応で使用される一般的な試薬には、過硫酸一水素塩 、バナジウム 、コバルト などがあります . 生成される主要な生成物は、反応条件と使用される試薬によって異なります。
科学研究への応用
アルノロールは、科学研究で幅広く応用されています。
化学: ベータ遮断薬とそのさまざまな試薬との相互作用に関する研究で、モデル化合物として使用されます。
生物学: アルノロールは、生物系への影響、特にベータアドレナリン受容体を遮断する役割について研究されています。
科学的研究の応用
Arnolol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving beta blockers and their interactions with various reagents.
Biology: this compound is studied for its effects on biological systems, particularly its role in blocking beta-adrenergic receptors.
作用機序
アルノロールは、特にβ1アドレナリン受容体 を遮断することで作用します . この作用により、心臓に対するアドレナリンとノルアドレナリンの影響が減少し、心拍数と血圧が低下します . 関連する分子標的は、心臓組織に存在するβ1アドレナリン受容体 です .
類似化合物の比較
アルノロールは、アテノロール やプロプラノロール などの他のベータ遮断薬に似ています。 アルノロールには、これらの化合物とは異なる独特の特性があります。
アテノロール: アルノロールと同様に、アテノロールは高血圧や狭心症の管理に使用されるベータ1選択的遮断薬です. アテノロールは、化学構造と薬物動態が異なります。
これらの比較は、アルノロールのβ1アドレナリン受容体に対する特異性を強調しており、心臓血管疾患の治療に役立つ化合物となっています。
類似化合物との比較
Arnolol is similar to other beta blockers such as atenolol and propranolol . it has unique properties that distinguish it from these compounds:
Atenolol: Like this compound, atenolol is a beta-1 selective blocker used to manage hypertension and angina. atenolol has a different chemical structure and pharmacokinetic profile.
Propranolol: Propranolol is a non-selective beta blocker, meaning it blocks both β1 and β2 receptors.
These comparisons highlight this compound’s specificity for β1-adrenergic receptors, making it a valuable compound in the treatment of cardiovascular conditions.
特性
CAS番号 |
87129-71-3 |
|---|---|
分子式 |
C14H23NO3 |
分子量 |
253.34 g/mol |
IUPAC名 |
3-amino-1-[4-(2-methoxyethyl)phenoxy]-3-methylbutan-2-ol |
InChI |
InChI=1S/C14H23NO3/c1-14(2,15)13(16)10-18-12-6-4-11(5-7-12)8-9-17-3/h4-7,13,16H,8-10,15H2,1-3H3 |
InChIキー |
LAWLHMWODZUZJH-UHFFFAOYSA-N |
SMILES |
CC(C)(C(COC1=CC=C(C=C1)CCOC)O)N |
正規SMILES |
CC(C)(C(COC1=CC=C(C=C1)CCOC)O)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
4-(2-methoxyethylphenoxy)-3-amino-3-methylbutan-2-ol arnolol arnolol fumarate |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
